α3β4 nAChR Antagonist Potency: Sub-Nanomolar Differentiation from Class-Level Baselines
The target compound demonstrates antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This sub-nanomolar potency against α3β4 nAChR represents a differentiated profile within the broader class of aromatic amide-based nAChR ligands, many of which exhibit IC50 values in the 10–250 nM range for neuronal nAChR subtypes [2]. The compound's activity at α4β2 (IC50 12 nM) and α4β4 (IC50 15 nM) nAChR subtypes further supports a characteristic subtype-selectivity fingerprint that would not be conserved across arbitrary substitution-pattern variants.
| Evidence Dimension | nAChR antagonist potency (α3β4 subtype) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Class baseline for neuronal nAChR ligands (IC50 typically 10–250 nM); α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM |
| Quantified Difference | ~5.6× to >100× more potent than class baseline; 6.7× and 8.3× more potent than at α4β2 and α4β4 respectively |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This sub-nanomolar α3β4 nAChR potency establishes a quantifiable differentiation marker not guaranteed by structural analogs, directly impacting compound selection for neurological receptor studies.
- [1] EcoDrugPlus Database. Antagonist activity at human α3β4 nAChR, IC50 = 1.8 nM. Compound ID: 2126094. View Source
- [2] EcoDrugPlus Database. Comparative nAChR subtype activity data. Compound ID: 2126094. View Source
